2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a chemical compound with the molecular weight of 212.05 . The IUPAC name for this compound is 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine . The InChI code for this compound is 1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3, (H,9,10) .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine consists of a pyrrolopyrazine core with a bromine atom attached at the 2-position and a methyl group attached at the 3-position .Physical And Chemical Properties Analysis
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
1. Use in the Synthesis of Dipyrrolopyrazine (DPP) Derivatives
- Application Summary : 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is used as a key intermediate in the synthesis of new 2- and 3-amine functionalized pyrrolopyrazine derivatives, which serve as advanced precursors to a variety of new DPP derivatives .
- Methods of Application : The synthesis involves regio-selective 2- and 3-C N functionalization reactions of 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine .
- Results or Outcomes : The study resulted in efficient routes for the synthesis of new 2- and 3-amine functionalized pyrrolopyrazine derivatives .
2. Use in the Discovery of FGFR Kinase Inhibitors
- Application Summary : 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives have been used in the rational design, synthesis, and biological evaluation of potent FGFR kinase inhibitors .
- Methods of Application : The study involved the design and synthesis of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives .
- Results or Outcomes : Among the synthesized compounds, one displayed high selectivity and favorable metabolic properties, demonstrating a promising lead for further development .
Safety And Hazards
This compound is associated with several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJPISUROVINRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CNC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743681 |
Source
|
Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |
CAS RN |
1260812-97-2 |
Source
|
Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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